molecular formula C17H19FO4 B5101810 1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene

Cat. No.: B5101810
M. Wt: 306.33 g/mol
InChI Key: OBGLWIVGJYUGNJ-UHFFFAOYSA-N
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Description

1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is an organic compound with a complex structure that includes a benzene ring substituted with a fluoro group and multiple ethoxy and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with 1-fluoro-4-nitrobenzene, which undergoes a series of reactions including reduction, etherification, and substitution to introduce the necessary functional groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors, continuous flow systems, and automated control systems are often employed to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluoro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The methoxy and ethoxy groups can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield compounds with different functional groups replacing the fluoro group, while oxidation and reduction can lead to the formation of aldehydes, ketones, or alcohols.

Scientific Research Applications

1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with molecular targets through various pathways. The fluoro group can participate in hydrogen bonding and other non-covalent interactions, while the ethoxy and methoxy groups can influence the compound’s solubility and reactivity. These interactions can affect the compound’s binding affinity, selectivity, and overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Fluoro-4-methoxybenzene: A simpler compound with a single methoxy group.

    1-Fluoro-4-ethoxybenzene: Contains an ethoxy group instead of the more complex ethoxyethoxy structure.

    1-Fluoro-4-[2-(4-methoxyphenoxy)ethoxy]benzene: Similar structure but with a different substitution pattern.

Uniqueness

1-Fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its multiple functional groups and complex structure, which provide a range of chemical reactivity and potential applications not seen in simpler compounds. Its ability to undergo various chemical reactions and its potential interactions with biological targets make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-fluoro-4-[2-[2-(2-methoxyphenoxy)ethoxy]ethoxy]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FO4/c1-19-16-4-2-3-5-17(16)22-13-11-20-10-12-21-15-8-6-14(18)7-9-15/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBGLWIVGJYUGNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCOCCOC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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